molecular formula C18H36N4O11 B1662678 Kanamycin CAS No. 59-01-8

Kanamycin

Numéro de catalogue: B1662678
Numéro CAS: 59-01-8
Poids moléculaire: 484.5 g/mol
Clé InChI: SBUJHOSQTJFQJX-NOAMYHISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La kanamycine est généralement isolée de la bactérie Streptomyces kanamyceticus. La préparation implique la culture de la bactérie dans un milieu approprié, suivie de l'extraction et de la purification de l'antibiotique .

Méthodes de production industrielle : En milieu industriel, la kanamycine est produite par des procédés de fermentation impliquant Streptomyces kanamyceticus. Le bouillon de fermentation est soumis à diverses étapes de purification, notamment la filtration, la précipitation et la chromatographie, pour obtenir de la kanamycine pure .

Analyse Des Réactions Chimiques

Biosynthetic Oxidative Deamination by Kanamycin B Dioxygenase (KanJ)

This compound A biosynthesis involves the oxidative deamination of this compound B, catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenase (KanJ). This reaction replaces the C2'-NH₂ group of this compound B with a keto group, forming 2’-oxo-kanamycin B .

Key Findings:

  • pH-Dependent Activity : KanJ exhibits optimal activity at pH 6.3, achieving complete substrate conversion in 15 minutes. At pH 7.0 and 7.5, conversion rates drop to 24% and 12%, respectively, after 60 minutes .

  • Substrate Specificity : KanJ accommodates structurally diverse aminoglycosides, including neamine and ribostamycin, through hydrogen bonding with conserved residues (Asp134, Cys150, Asn120, Gln80) .

  • Reaction Mechanism :

    • Imine Pathway : Favored at basic pH (barrier: 8.4 kcal/mol) .

    • OH Rebound Pathway : Higher energy barrier (14.5 kcal/mol) at acidic pH .

Table 1: Enzymatic Activity of KanJ at Varying pH

SubstratepHConversion (%) (15 min)Conversion (%) (60 min)
This compound B6.3100100
This compound B7.02424
Ribostamycin7.01835

Enzymatic Adenylylation by this compound Nucleotidyltransferase (KNTase)

KNTase confers bacterial resistance by transferring an adenylyl group from ATP to this compound’s 4’-OH, forming inactive this compound-AMP .

Kinetic Mechanism:

  • Ordered Bi-Bi Mechanism : this compound binds first, followed by ATP .

  • Key Parameters :

    • KmK_m (this compound) = 18.5 µM

    • KmK_m (ATP) = 32.4 µM

    • VmaxV_{max} (forward) = 1,200 nmol/min/mg

    • VmaxV_{max} (reverse) = 16.4 nmol/min/mg .

Table 2: Kinetic Parameters of KNTase

ParameterValue (Forward Reaction)Value (Reverse Reaction)
KmK_m (this compound)18.5 µM
KmK_m (ATP)32.4 µM
VmaxV_{max}1,200 nmol/min/mg16.4 nmol/min/mg

Enzymatic Inactivation by 4’-O-Nucleotidyltransferase [ANT(4’)]

ANT(4’) inactivates this compound via adenylylation, with two proposed mechanisms :

Mechanistic Insights:

  • Glu145-Assisted Pathway :

    • Free energy barrier: 12.2 kcal/mol (theoretical) vs. 17.2–19.7 kcal/mol (experimental) .

    • Primary kinetic isotope effect (KIE): 1.08 (matches experimental data) .

  • ATP-Assisted Pathway :

    • Free energy barrier: 53.4 kcal/mol (theoretically unfavorable) .

Table 3: Free Energy Barriers and KIEs for ANT(4’) Mechanisms

MechanismΔG‡ (kcal/mol)Primary KIESecondary KIE
Glu145-assisted12.21.081.02
ATP-assisted53.40.980.96

Chemical Derivatization at the 6’’ Position

Chemical modifications of this compound’s 6’’-OH group enhance activity against resistant strains. Synthetic routes involve :

  • Deprotection : Catalytic hydrogenation (5% Pd/C, H₂) removes Cbz groups.

  • Functionalization : Introduction of amino-, guanidino-, or pyridinium groups improves binding to bacterial rRNA .

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Infections
Kanamycin is primarily used to treat severe bacterial infections, particularly those resistant to other antibiotics. It is effective against pathogens such as E. coli, Klebsiella pneumoniae, and Acinetobacter species. In cases where the causative organism is unknown, this compound is often administered alongside other antibiotics until susceptibility testing can be performed .

2. Tuberculosis Management
this compound plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is included in second-line treatment regimens for patients who cannot tolerate first-line drugs .

Research Applications

1. Molecular Biology
In molecular biology, this compound serves as a selective agent for isolating genetically modified bacteria. Bacteria transformed with plasmids containing this compound resistance genes can be selected on media containing this compound, allowing researchers to identify successful transformations .

2. Antibiotic Resistance Studies
this compound is frequently used in studies examining antibiotic resistance mechanisms. By understanding how bacteria develop resistance to this compound, researchers can devise strategies to combat antibiotic resistance more effectively .

3. Nanoparticle Functionalization
Recent studies have explored the functionalization of nanoparticles with this compound to enhance antibacterial activity against resistant strains. For instance, this compound-functionalized gold nanoparticles have shown dose-dependent antibacterial effects, suggesting potential applications in targeted drug delivery systems .

Industrial Applications

1. Food Safety Testing
this compound detection is critical in food safety, particularly in dairy products and meat. Advanced detection methods, such as reduced graphene oxide-based fluorescent aptasensors, have been developed to identify this compound residues at very low concentrations (as low as 1 pM). This technology provides rapid and sensitive detection capabilities essential for ensuring food safety .

2. Biodegradation Studies
this compound has also been utilized in environmental studies to assess its impact on microbial communities and biodegradation processes. Understanding how this compound affects non-pathogenic bacterial strains can provide insights into its ecological effects and inform guidelines for its use in agriculture .

Case Studies

Study Focus Findings
Study on this compound Resistance MechanismsInvestigated how bacterial strains develop resistance to this compoundIdentified key genetic mutations associated with resistance patterns in clinical isolates
Functionalization of Gold NanoparticlesExamined the antibacterial properties of this compound-functionalized nanoparticlesDemonstrated enhanced antibacterial activity against both gram-positive and gram-negative bacteria compared to free this compound
Detection of this compound ResiduesDeveloped a novel aptasensor for detecting this compound in food productsAchieved detection limits as low as 1 pM, significantly improving food safety monitoring capabilities

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La kanamycine fait partie de la famille des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, la néomycine et l'amikacine . Comparée à ces antibiotiques, la kanamycine est unique dans sa liaison spécifique à la sous-unité ribosomique 30S et son efficacité contre certaines souches bactériennes résistantes .

Composés similaires :

Les propriétés uniques de la kanamycine et son activité à large spectre en font un antibiotique précieux en milieu clinique et de recherche.

Activité Biologique

Kanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, primarily used to treat infections caused by various Gram-negative and some Gram-positive bacteria. Its mechanism of action, spectrum of activity, resistance mechanisms, and clinical implications are crucial for understanding its biological activity.

This compound exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S rRNA and the A30S ribosomal protein S12. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into peptides and the formation of nonfunctional or toxic proteins. The disruption also results in the disaggregation of polysomes into nonfunctional monosomes, effectively halting bacterial growth .

Spectrum of Activity

This compound is indicated for treating infections caused by:

  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
  • Gram-positive bacteria : Some strains of Staphylococcus aureus and Streptococcus species .

Resistance Mechanisms

Resistance to this compound can arise through various mechanisms:

  • Modification enzymes : Bacteria may produce enzymes that modify this compound, rendering it ineffective. The most common are acetyltransferases encoded by the eis gene.
  • Mutations in ribosomal RNA : Changes in the rRNA structure can prevent this compound from binding effectively, leading to reduced susceptibility .
  • Efflux pumps : Some bacteria can actively expel this compound, decreasing its intracellular concentration .

Clinical Case Studies

  • Ototoxicity in MDR-TB Treatment :
    A case study highlighted a 40-year-old male undergoing treatment for multidrug-resistant tuberculosis (MDR-TB) who developed sensorineural hearing loss attributed to this compound. This incident emphasizes the ototoxic potential of this compound, particularly in prolonged treatments .
  • Resistance Patterns in MDR-TB :
    A study analyzed 70 clinical isolates of Mycobacterium tuberculosis for resistance to this compound. Results indicated that mutations in the eis gene were significant markers for this compound resistance, with minimum inhibitory concentrations (MICs) ranging from 5 to >32 mg/L . This underscores the need for molecular testing in managing MDR-TB effectively.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Biosynthesis Pathway :
    This compound biosynthesis involves several enzymatic steps that convert precursor molecules into active forms. Key enzymes include this compound B dioxygenase (KanJ), which plays a critical role in converting this compound B to this compound A through oxidative deamination .
  • Antibacterial Activity Enhancement :
    Research has shown that modifying this compound derivatives can enhance their antibacterial properties against resistant strains. For instance, conjugating this compound with hydrophobic lipid tails has restored its activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Summary Table of this compound's Biological Activity

Aspect Details
Mechanism of Action Binds to 30S ribosomal subunit; disrupts protein synthesis
Spectrum of Activity Effective against certain Gram-negative and some Gram-positive bacteria
Resistance Mechanisms Enzymatic modification, rRNA mutations, efflux pumps
Clinical Implications Risk of ototoxicity; significant in MDR-TB treatment
Research Highlights Enhancements through structural modifications; insights into biosynthesis

Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kanamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.23e+01 g/L
Record name Kanamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Kanamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Kanamycin A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS No.

59-01-8, 8063-07-8
Record name Kanamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Kanamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kanamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kanamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KANAMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kanamycin A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Kanamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.